Aloenin

概要

説明

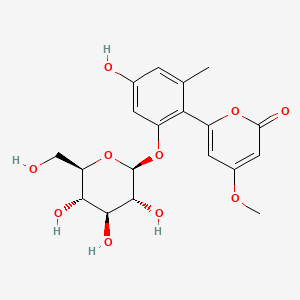

アロエニンは、アロエ属の様々な種、特にアロエ・アルボレスケンスに自然に存在する化合物です。これは、抗炎症作用や抗酸化作用などの薬効で知られるフェノール化合物です。 アロエニンは化学的にはピロン誘導体、特に4-メトキシ-6-(2’-β-D-グルコピラノシル-4’-ヒドロキシ-6’-メチルフェニル)-2-ピロンに分類されます .

準備方法

合成経路および反応条件: アロエニンは、様々なクロマトグラフィー技術を使用して、アロエ・アルボレスケンスの葉から抽出できます。高速液体クロマトグラフィー(HPLC)は、その定量測定に一般的に使用されます。 抽出プロセスには、アセトニトリルと水性酢酸の移動相を使用し、続いて306 nmで溶出と検出を行うことが含まれます .

工業生産方法: アロエニンの工業生産には、アロエ・アルボレスケンスの葉からの大規模な抽出が伴います。葉を処理してジュースを得て、その後クロマトグラフィー分離にかけ、アロエニンを単離します。 単離された化合物は、高速薄層クロマトグラフィー(HPTLC)やガスクロマトグラフィー質量分析法(GC-MS)などの技術を使用してさらに精製されます .

化学反応の分析

反応の種類: アロエニンは、酸化、還元、置換など、様々な化学反応を起こします。酸化剤と反応して、異なる酸化生成物を生成することが知られています。 還元反応は、アロエニンを対応する還元形に変換でき、一方、置換反応は、分子に異なる官能基を導入できます .

一般的な試薬と条件: アロエニンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の生成物が生成されるようにします .

生成される主要な生成物: アロエニンの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。酸化反応は、様々な酸化誘導体を生成できる一方、還元反応は、アロエニンの還元形を生成します。 置換反応は、異なる官能基を持つアロエニン誘導体の生成をもたらします .

科学的研究の応用

Pharmacological Applications

1.1 Inhibition of Pancreatic Lipase

Aloenin A has been studied for its potential as a pancreatic lipase inhibitor, which is crucial in managing obesity and hyperlipidemia. A study demonstrated that this compound A exhibited an IC50 value of 14.95 μg/mL against pancreatic lipase, indicating its effectiveness in fat metabolism regulation. Molecular docking studies revealed that this compound A binds to the substrate binding site of the enzyme, stabilizing it through hydrogen bonds .

1.2 Anti-Inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Aloin, a related compound, has been noted for its ability to reduce inflammation and promote healing in various clinical settings .

Clinical Applications

2.1 Wound Healing

This compound has been included in formulations for wound healing due to its antimicrobial and anti-inflammatory properties. Clinical trials have shown that Aloe vera gel, which contains this compound, significantly reduces healing time for burns compared to traditional treatments. For instance, one study reported that patients using Aloe vera gel experienced faster recovery from second-degree burns than those treated with standard ointments .

| Study | Sample Size | Treatment | Results |

|---|---|---|---|

| Khorasani et al., 2009 | 30 | Aloe vera cream vs. sulfadiazine | 100% cure rate in Aloe group after 19 days |

| Moghbel et al., 2007 | 30 | Aloe vera dressing vs. silver sulfadiazine | 90.6% improvement within 10 days in Aloe group |

2.2 Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for inclusion in topical antiseptics and treatments for infections. Studies have indicated that Aloe vera extracts can inhibit the growth of bacteria and fungi, supporting its use in treating skin infections and other microbial conditions .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider potential toxicity. Some studies have highlighted adverse effects associated with high doses of Aloe vera extracts, including cytotoxicity in cell lines and gastrointestinal complications when consumed . Ongoing research is necessary to clarify the safety profile of this compound and establish safe dosage levels.

作用機序

アロエニンの作用機序は、様々な分子標的や経路との相互作用に関係しています。アロエニンは、炎症性サイトカインや酵素の産生を阻害することにより、その抗炎症効果を発揮します。また、フリーラジカルを捕捉し、酸化ストレスを軽減することにより、抗酸化剤として作用します。 これらの経路を調節する化合物の能力は、その治療効果に貢献しています .

類似化合物との比較

アロエニンは、アロインやアロエエモジンなど、アロエ種に見られる他のフェノール化合物と比較されることがよくあります。これらの化合物はすべて、類似の抗炎症作用と抗酸化作用を共有していますが、アロエニンは、その特定の化学構造と安定性により、独特です。 消化酵素によって急速に分解されるアロインとは異なり、アロエニンは様々な生物系で安定したままです .

類似化合物:- アロイン

- アロエエモジン

- バルバロイン

- アロエシン

アロエニンの独特の安定性と特定の化学構造は、様々な科学的および産業的応用において貴重な化合物となっています。

生物活性

Aloenin, a glycoside derived from the genus Aloe, particularly from species like Aloe vera, has garnered significant attention for its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

This compound is classified as a secondary metabolite, with a complex structure that contributes to its biological properties. It is primarily recognized for its role in promoting hair growth and enhancing skin recuperation. Studies indicate that this compound possesses anti-inflammatory, antibacterial, and antioxidant properties, which are crucial for its therapeutic applications in dermatology and cosmetic industries .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound. Notably, a study highlighted its ability to inhibit pancreatic lipase, suggesting a possible role in weight management and metabolic health . Furthermore, this compound has been investigated for its potential as a chemopreventive agent against cancer, particularly in inhibiting tumor promotion mechanisms .

Case Study: this compound in Dermatology

A clinical trial involving this compound application on patients with chronic wounds demonstrated significant improvement in healing rates compared to standard treatments. The study concluded that this compound's properties not only promote tissue regeneration but also reduce scarring, making it an attractive candidate for advanced wound care therapies.

Safety and Toxicity

Despite its beneficial effects, the safety profile of this compound must be considered. Research indicates that while this compound itself shows no genotoxic potential, whole leaf extracts containing higher concentrations of other aloe compounds may pose risks, including potential carcinogenic effects when used improperly . Therefore, it is crucial to standardize this compound extraction methods to ensure safety in clinical applications.

Future Directions

The exploration of this compound's biological activity continues to expand. Future research should focus on:

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.

- Formulation Development : Creating optimized formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting larger-scale trials to validate the therapeutic benefits of this compound in various medical fields.

特性

IUPAC Name |

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJNVVJUICKJEQ-LQDZTQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191751 | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38412-46-3 | |

| Record name | Aloenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。